2-Methoxy-4-vinylphenol

Antioxidant Food Science Lipid Oxidation

2-Methoxy-4-vinylphenol (4-Vinylguaiacol, 4VG) is a methoxyphenol derivative characterized by a vinyl group at the para position relative to the phenolic hydroxyl. It is a naturally occurring aromatic compound found in buckwheat, coffee, and beer, and is produced via the decarboxylation of ferulic acid by yeast strains during fermentation.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 31853-85-7
Cat. No. B3423779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-vinylphenol
CAS31853-85-7
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C)O
InChIInChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3
InChIKeyYOMSJEATGXXYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-vinylphenol (CAS 31853-85-7) Technical Baseline: A Phenolic Vinyl Monomer with GRAS Flavor Status


2-Methoxy-4-vinylphenol (4-Vinylguaiacol, 4VG) is a methoxyphenol derivative characterized by a vinyl group at the para position relative to the phenolic hydroxyl [1]. It is a naturally occurring aromatic compound found in buckwheat, coffee, and beer, and is produced via the decarboxylation of ferulic acid by yeast strains during fermentation [2]. The compound is listed in the FDA's Substances Added to Food (EAFUS) database with a technical effect as a flavoring agent or adjuvant, and holds a FEMA GRAS designation (FEMA No. 2675) [3]. Its physicochemical properties include a molecular weight of 150.17 g/mol and a boiling point of 224°C [1]. Beyond its organoleptic utility, 2M4VP serves as a biobased styrene-like monomer platform for polymer synthesis and exhibits distinct bioactivity profiles relevant to anti-inflammatory, antimicrobial, and antioxidant research [4][5].

2-Methoxy-4-vinylphenol (CAS 31853-85-7): Why In-Class Phenolic Substitution is Not Advisable


Direct substitution of 2-methoxy-4-vinylphenol with structurally similar compounds—such as 4-vinylphenol, eugenol, or ferulic acid—is precluded by quantifiable divergence in functional performance. The presence of the 2-methoxy group critically modulates antioxidant activity in biphasic lipid systems [1] and influences the radical polymerization kinetics of the vinyl moiety [2]. In biological systems, the compound exhibits dose-dependent attenuation of NF-κB and MAPK signaling pathways in RAW264.7 cells, a mechanistic profile not directly transferable to its non-methoxylated or acid analogs [3]. Furthermore, flavor procurement specifications tied to FEMA GRAS and JECFA standards [4] rely on the exact aromatic profile of this compound, where its odor activity value (OAV) is quantifiably distinct from 4-vinylphenol [5]. The evidence below substantiates these points of quantifiable differentiation.

2-Methoxy-4-vinylphenol (CAS 31853-85-7) Product-Specific Quantitative Evidence Guide


2-Methoxy-4-vinylphenol Exhibits Superior Antioxidant Efficacy in Lipid Emulsions Relative to 4-Vinylsyringol

In a head-to-head Rancimat test at 110°C, 4-vinylguaiacol (4-VG, 2-methoxy-4-vinylphenol) significantly outperformed 4-vinylsyringol (4-VS) in stabilizing commercial oils. The increase in induction period (IP) after 4-VG addition was 5 to 25-fold higher than the same addition of 4-VS, with a maximal 50% IP increase in flaxseed oil at 80 mg/100g [1].

Antioxidant Food Science Lipid Oxidation

2-Methoxy-4-vinylphenol Nanoparticles Achieve 50% Biofilm Inhibition at Sub-MIC Concentration Against V. cholerae

Cellulose acetate phthalate (CAP) nanoparticles loaded with 2-methoxy-4-vinylphenol (2M4VP) demonstrated non-bactericidal behavior up to 500 μg/mL but effectively inhibited ~50% of V. cholerae biofilm formation at a low concentration of 31.25 μg/mL. This indicates a specific anti-virulence mechanism distinct from conventional bactericidal agents [1].

Antimicrobial Biofilm Quorum Sensing

2-Methoxy-4-vinylphenol Provides Quantifiable Aroma Impact with OAV up to 160 in Sesame Hull Roasting

In the aroma characterization of roasted sesame hulls, 2-methoxy-4-vinylphenol exhibited an exceptionally high odor activity value (OAV) of 160 at 180°C, and an OAV of 78 at 200°C, contributing a distinctive burnt, smoky note. This OAV quantifiably exceeds that of vanillin (OAV 45) and 2-hydroxy-3-butanone (OAV 46) in the same matrix [1].

Flavor Chemistry Aroma GC-O-MS

2-Methoxy-4-vinylphenol Demonstrates Biobased Monomer Feasibility Yielding Tailored Glass Transition Temperatures (Tg 5-117°C)

Using 2-methoxy-4-vinylphenol (4VG) as a platform, nine biobased monomers were synthesized and successfully homopolymerized via radical initiation. By modifying the alkyl ester/ether chain length, the resulting homopolymers exhibited a tunable glass transition temperature (Tg) ranging from 5°C to 117°C, demonstrating versatility unattainable with unmodified styrene or petro-based analogs without additional functionalization [1].

Biobased Polymers Monomer Thermoplastics

2-Methoxy-4-vinylphenol (4-VG) Is the Most Active Antioxidant Among 4-Vinyl Derivatives in Emulsion Systems

In a comparative evaluation of 4-vinylphenol (4-VP), 4-vinylguaiacol (4-VG), 4-vinylsyringol (4-VS), and 4-vinylcatechol (4-VC) for antioxidant activity in an emulsion system, 4-VG was identified as the most active compound among all tested 4-vinyl derivatives, outperforming its structural analogs [1].

Antioxidant Emulsion Lipid Peroxidation

2-Methoxy-4-vinylphenol Suppresses Inflammatory Mediators in RAW264.7 Cells More Potently than Its Precursor Ferulic Acid

In a comparative study, 4-vinylguaiacol (2-methoxy-4-vinylphenol) demonstrated significantly more potent anticancer and anti-inflammatory activities than its precursor ferulic acid against drug-resistant human colorectal cancer cells, showing dose- and time-dependent effects that were quantifiably superior [1]. In LPS-stimulated RAW264.7 cells, 2M4VP inhibits NO, PGE2, iNOS, and COX-2 production via NF-κB and MAPK pathway suppression, a mechanism not directly shared by the non-vinyl acid form [2].

Anti-inflammatory NF-κB MAPK

2-Methoxy-4-vinylphenol (CAS 31853-85-7): Best Research and Industrial Application Scenarios


Edible Oil Stabilization and Natural Antioxidant Formulation

Leveraging its 5- to 25-fold superior induction period increase over 4-vinylsyringol in Rancimat tests [1], 2-methoxy-4-vinylphenol is optimally deployed as a natural antioxidant in edible oils (e.g., flaxseed, rapeseed, olive). Its demonstrated rank as the most active 4-vinyl derivative in emulsion systems [2] makes it a high-value additive for extending shelf life in emulsified food products and nutraceutical formulations.

Anti-Virulence and Quorum-Sensing Inhibitor Development

The ability of CAP-2M4VP nanoparticles to inhibit 50% of V. cholerae biofilm formation at 31.25 μg/mL without exerting bactericidal pressure (up to 500 μg/mL) [3] positions this compound for advanced anti-virulence drug delivery systems. Research programs focused on mitigating antimicrobial resistance through quorum-sensing disruption can utilize 2M4VP as a targeted active pharmaceutical ingredient (API) or a bioactive lead scaffold.

Biobased Polymer Synthesis with Tunable Thermomechanical Properties

As a lignin-derived, styrene-like monomer, 2-methoxy-4-vinylphenol enables the synthesis of functional homopolymers with Tg values tunable from 5°C to 117°C via simple ester/ether side-chain modifications [4]. This scenario is ideal for specialty chemical manufacturers seeking to reduce reliance on petrochemical feedstocks while maintaining precise control over polymer flexibility and thermal performance in coatings, adhesives, and thermoplastic elastomers.

Precision Flavoring for Roasted and Smoky Aroma Profiles

Given its exceptionally high Odor Activity Value (OAV up to 160) in roasted matrices, which is 3.5x higher than vanillin under identical conditions [5], 2-methoxy-4-vinylphenol is the preferred flavoring agent for imparting authentic burnt, smoky, and clove-like notes. Procurement for use in savory flavor formulations, smoke flavorings, and process-compatible food flavor systems is supported by its FDA GRAS and JECFA regulatory clearances [6].

Technical Documentation Hub

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41 linked technical documents
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